molecular formula C14H14N6O2S2 B4373066 1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Cat. No.: B4373066
M. Wt: 362.4 g/mol
InChI Key: POCNZIJZYJZFEW-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that features a pyrazole core substituted with thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Thiazole Substitution: The thiazole groups can be introduced via nucleophilic substitution reactions, where the pyrazole core reacts with thiazole derivatives under suitable conditions.

    Amidation: The final step involves the formation of the dicarboxamide groups through amidation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated thiazole derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide: can be compared with other pyrazole derivatives or thiazole-containing compounds.

    1-methyl-3,5-dicarboxamide pyrazole: Lacks the thiazole substitution.

    N,N’-bis(thiazol-2-yl) pyrazole: Lacks the methyl and dicarboxamide groups.

Uniqueness

The uniqueness of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-methyl-3-N,5-N-bis(5-methyl-1,3-thiazol-2-yl)pyrazole-3,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S2/c1-7-5-15-13(23-7)17-11(21)9-4-10(20(3)19-9)12(22)18-14-16-6-8(2)24-14/h4-6H,1-3H3,(H,15,17,21)(H,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCNZIJZYJZFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=NN2C)C(=O)NC3=NC=C(S3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Reactant of Route 6
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1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE

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